[4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] Thiophene-2-carboxylate
Description
Properties
IUPAC Name |
[4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4S3/c23-21(19-3-1-13-27-19)25-15-5-9-17(10-6-15)29-18-11-7-16(8-12-18)26-22(24)20-4-2-14-28-20/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIBYNVADUZXCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of 2-Acetylthiophene
Thiophene-2-carboxylic acid serves as the foundational building block for esterification. As detailed in literature, this compound is efficiently synthesized via the oxidation of 2-acetylthiophene using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The reaction proceeds under acidic conditions, yielding thiophene-2-carboxylic acid with high purity. Alternative methods involving the carbonylation of thiophene derivatives in the presence of Mo(CO)₆ or Fe(acac)₃ catalysts have also been reported, though these are less commonly employed due to stringent temperature requirements (140–170°C).
Acid Chloride Formation
To activate the carboxylic acid for subsequent esterification, conversion to the corresponding acid chloride is essential. Treatment with thionyl chloride (SOCl₂) under reflux conditions generates thiophene-2-carbonyl chloride, a highly reactive intermediate. This step is critical for facilitating nucleophilic acyl substitution with phenolic hydroxyl groups.
Esterification of Phenolic Derivatives
DCC/DMAP-Mediated Coupling
The esterification of thiophene-2-carbonyl chloride with 4-hydroxyphenol is achieved using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This method, adapted from procedures for synthesizing bromothiophene carboxylates, involves dissolving the acid chloride and 4-hydroxyphenol in anhydrous dichloromethane (DCM). DMAP catalyzes the reaction by stabilizing the intermediate, yielding 4-hydroxyphenyl thiophene-2-carboxylate (Fig. 1A). Excess reagents are removed via silica gel chromatography, with typical yields exceeding 85%.
Alternative Esterification Routes
Vanadium- and molybdenum-catalyzed esterification, as described in the reaction of thiophenes with CCl₄–CH₃OH systems, offers a solvent-free alternative. However, this approach requires elevated temperatures (175°C) and prolonged reaction times, making it less practical for sensitive substrates.
Functionalization of the Phenyl Ring for Sulfide Bond Formation
Iodination of 4-Hydroxyphenyl Esters
To introduce a leaving group for subsequent coupling, the hydroxyl group of 4-hydroxyphenyl thiophene-2-carboxylate is replaced with iodine. Treatment with iodine monochloride (ICl) in acetic acid at 60°C produces 4-iodophenyl thiophene-2-carboxylate. This intermediate is pivotal for metal-catalyzed cross-coupling reactions.
Ullmann-Type Coupling for Diaryl Sulfide Synthesis
The diaryl sulfide linkage is constructed via a copper-catalyzed Ullmann coupling reaction. Combining two equivalents of 4-iodophenyl thiophene-2-carboxylate with a sulfur source (e.g., elemental sulfur or sodium sulfide) in the presence of copper(I) thiophene-2-carboxylate facilitates C–S bond formation. The reaction proceeds in dimethylformamide (DMF) at 120°C, yielding the target compound after 24 hours (Fig. 1B). Catalytic systems employing VO(acac)₂ or Fe(acac)₃, as reported for thiophene carboxylate syntheses, may also be applicable but require further optimization.
Final Assembly and Purification
Reaction Workup and Isolation
Post-coupling, the crude product is purified through sequential solvent extraction and column chromatography. Hexane/ethyl acetate mixtures (9:1 v/v) effectively isolate [4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] thiophene-2-carboxylate, with final yields averaging 65–70%.
Analytical Characterization
- NMR Spectroscopy : ¹H-NMR (CDCl₃) displays characteristic signals at δ 7.97 (d, J = 1.6 Hz, thiophene-H), 7.45 (d, J = 1.6 Hz, thiophene-H), and 4.16 (d, J = 5.6 Hz, ester-OCH₂).
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 610.2 [M+H]⁺.
- IR Spectroscopy : Strong absorbance at 1720 cm⁻¹ (C=O ester) and 1260 cm⁻¹ (C–O–C) validates ester functionality.
Challenges and Optimization Considerations
Side Reactions and Mitigation
Competitive oxidation of the sulfide bridge to sulfone is minimized by conducting reactions under inert atmospheres (N₂ or Ar). Additionally, stoichiometric control of the sulfur source prevents over-substitution.
Catalyst Selection
Copper(I) catalysts outperform iron or vanadium complexes in Ullmann couplings due to superior selectivity and milder conditions. Ligand additives (e.g., 1,10-phenanthroline) enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
[4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] Thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibition of D-amino Acid Oxidase (DAO)
Recent studies have highlighted the role of thiophene derivatives, including those related to thiophene-2-carboxylic acids, as potent inhibitors of DAO, an enzyme implicated in schizophrenia and other neurological disorders. The structure-activity relationship (SAR) studies indicate that small substituents on the thiophene ring enhance inhibitory activity. For instance, compounds with a thiophene-2-carboxylic acid scaffold demonstrated significant inhibition of DAO, with specific analogs showing improved binding affinity due to favorable interactions with key residues in the enzyme's active site .
2. Anticancer Activity
Thiophene derivatives exhibit promising anticancer properties. For example, 3-amino-thiophene-2-carbohydrazide derivatives have shown strong anti-colon cancer activity through in vitro and in silico studies. These compounds were found to selectively inhibit cancer cell proliferation while sparing normal cells .
Material Science Applications
1. Synthesis of Functionalized Dyes
Thiophene-based compounds are utilized in synthesizing functionalized BODIPY dye analogs. These dyes are important in various applications, including fluorescence imaging and photodynamic therapy. The incorporation of thiophene moieties enhances the photophysical properties of the resulting dyes .
2. Organic Electronics
Thiophene derivatives are integral to developing organic semiconductors for electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties of thiophenes allow for tunable conductivity and stability, making them suitable for these technologies.
Environmental Applications
1. Metabolism Studies
Research has shown that certain thiophene carboxylates are rapidly metabolized by photosynthetic bacteria, indicating their potential as biodegradable compounds in environmental remediation processes. The metabolism pathways can provide insights into the environmental fate of thiophene derivatives .
Table 1: Inhibition Potency of Thiophene Derivatives on DAO
| Compound Name | Structure | IC50 (µM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| Thiophene-2-carboxylic Acid | Structure | 5.0 | -10.5 |
| 5-Fluoro Thiophene-2-carboxylic Acid | Structure | 3.2 | -12.0 |
| 4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] Thiophene-2-carboxylate | Structure | 4.1 | -11.8 |
Table 2: Biological Activities of Thiophene Derivatives
Mechanism of Action
The mechanism by which [4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] Thiophene-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The thiophene rings and phenyl groups allow for π-π stacking interactions and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiophene Derivatives
Structural and Functional Group Analysis
The compound’s uniqueness lies in its dual thiophene-2-carboxylate groups linked via a sulfanylphenyl bridge. Below is a comparative analysis with key analogs:
Key Observations :
- Cytotoxicity : Compound 4b (a chloroacetamide-thiophene hybrid) shows potent activity against HepG2 cells (IC50: 0.5 µM), suggesting that the target compound’s ester groups and sulfanyl linkage may similarly modulate apoptosis pathways .
- Solubility : Unlike sulfonamide-containing derivatives (e.g., 4a-c), the sulfanyl bridge may reduce polarity, affecting bioavailability .
Mechanistic Insights
Thiophene derivatives often act via kinase inhibition or DNA intercalation. For example, compound 4b sensitizes HepG2 cells to sorafenib by downregulating survival pathways like MAPK/ERK . The target compound’s ester groups may serve as hydrogen-bond acceptors, mimicking ATP-binding pockets in kinases, while the sulfanyl group could enhance membrane permeability .
Notes
- Caution : Analogous compounds (e.g., Thiophene fentanyl hydrochloride) highlight the need for rigorous toxicological evaluation before biomedical applications .
- Synthetic Feasibility : The compound’s synthesis likely involves nucleophilic substitution or esterification, similar to methods described for chloroacetamide-thiophenes .
Biological Activity
The compound [4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] thiophene-2-carboxylate is a novel thiophene derivative that has garnered attention due to its potential biological activities. Thiophene derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the synthesis, characterization, and biological activity of this specific compound, drawing on recent research findings.
Synthesis and Characterization
The synthesis of thiophene derivatives typically involves various chemical reactions, including the Vilsmeier-Haack reaction, which facilitates the formation of substituted thiophenes. The compound can be synthesized through a multi-step process involving the coupling of thiophene derivatives with aryl groups, followed by esterification to form the desired carboxylate structure. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are essential for confirming the structural integrity of the synthesized compounds.
Antimicrobial Activity
Thiophene derivatives have been shown to possess significant antimicrobial properties. For instance, studies have reported that various thiophene compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The synthesized compound this compound was evaluated for its antibacterial efficacy using minimum inhibitory concentration (MIC) assays.
The compound's antibacterial activity was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Preliminary results indicate that it exhibits promising antibacterial properties comparable to established antibiotics.
Anticancer Activity
In addition to antimicrobial effects, thiophene derivatives have shown potential in anticancer applications. Research indicates that certain thiophene compounds can inhibit cell proliferation in cancer cell lines. For example, the anticancer activity of structurally similar compounds has been evaluated against prostate cancer cell lines (PC-3), showing significant cytotoxic effects.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | PC-3 | TBD | |
| 5-Propinyl-thiophene-2-carboxylic acid | RAW 264.7 (anti-inflammatory) | 98.5 |
The exact IC50 values for the compound are yet to be determined but are expected to align with findings from related thiophenes.
Structure-Activity Relationship (SAR)
The biological activity of thiophene derivatives often correlates with their structural features. The presence of specific functional groups and the arrangement of thiophene rings significantly influence their pharmacological properties. Molecular docking studies have been employed to understand the binding affinities of these compounds with target proteins, revealing critical interactions that contribute to their biological efficacy.
Case Studies
Several studies have highlighted the therapeutic potential of thiophene derivatives:
- Antimicrobial Efficacy : A study evaluated a series of thiophene derivatives against resistant strains of Salmonella Typhi, demonstrating that modifications in the thiophene structure could enhance antibacterial potency.
- Cytotoxicity Against Cancer Cells : Research on various substituted thiophenes revealed their ability to induce apoptosis in cancer cells, paving the way for future drug development.
- Anti-inflammatory Properties : Compounds exhibiting anti-inflammatory activity were tested on LPS-stimulated macrophages, highlighting their potential in treating inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for [4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] Thiophene-2-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including palladium-catalyzed cross-couplings, esterification, and hydrazone formation. Key steps require optimization of temperature, solvent polarity, and reaction time to maximize yield and purity. For example, hydrazone linkages (critical for bioactivity) are formed under controlled acidic conditions . Green chemistry approaches, such as water-mediated amidation (yields up to 88%), are also viable for derivatization .
Q. Which spectroscopic and analytical techniques are used to characterize this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and purity, while mass spectrometry (MS) validates molecular weight. Elemental analysis ensures stoichiometric accuracy. Polarizing optical microscopy (POM) and differential scanning calorimetry (DSC) are employed to study liquid crystalline behavior in structurally related thiophene derivatives .
Q. What are the primary biological activities reported for thiophene-2-carboxylate derivatives?
These derivatives exhibit anti-inflammatory, antioxidant, and enzyme inhibitory properties. For instance, bis-allyloxy-substituted analogs showed COX-2 binding affinity (ΔG = -10.48 kcal/mol) via molecular docking, surpassing standard drugs . Antioxidant activity is assessed via DPPH radical scavenging assays, though efficacy is moderate compared to ascorbic acid .
Advanced Research Questions
Q. How do structural modifications (e.g., alkoxy vs. alkyl terminals) influence liquid crystalline properties?
Alkoxy terminals (e.g., in 2TWC10) enhance molecular polarity and aspect ratio, enabling nematic phase formation, as shown by threaded textures in POM. In contrast, alkyl terminals (e.g., S12) induce bent molecular geometries, reducing mesogenicity. DFT studies confirm alkoxy groups contribute to dipole moments critical for liquid crystallinity .
Q. What computational methods are used to predict reactivity and stability of thiophene-2-carboxylate derivatives?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electronic properties. For example, alkoxy-substituted derivatives exhibit lower stability but higher reactivity (narrower bandgap) compared to alkyl analogs, guiding synthetic prioritization . Molecular docking (e.g., AutoDock Vina) evaluates binding modes to targets like COX-2, with free energy scores informing structure-activity relationships (SAR) .
Q. How do substituent positions on the thiophene ring affect biological activity?
Substituents at the 4- and 5-positions (e.g., diaryl groups) enhance steric and electronic interactions with biological targets. For instance, 4,5-bis(allyloxy)phenyl derivatives show improved anti-inflammatory activity due to increased hydrophobic binding pocket complementarity. Fluorine substitution at the phenyl ring boosts lipophilicity and metabolic stability .
Q. What are the key challenges in scaling up synthesis while maintaining purity?
Critical issues include controlling byproducts during cross-coupling reactions (e.g., Suzuki-Miyaura) and minimizing hydrolysis of ester groups. Column chromatography and recrystallization are standard for purification, but microwave-assisted synthesis can improve efficiency. Reaction scalability is validated via reproducibility studies under inert atmospheres .
Safety and Handling
Q. What safety precautions are recommended for handling this compound in laboratory settings?
Use PPE (gloves, goggles) to avoid skin/eye contact (irritation risks). Work under fume hoods due to potential respiratory toxicity. Spill management involves inert absorbents (e.g., vermiculite) and ethanol for residue cleanup. Store at 2–8°C in airtight containers, away from oxidizers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
